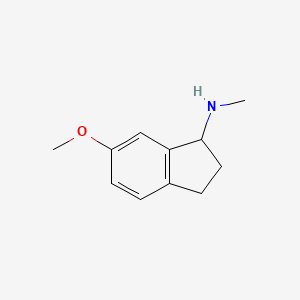
6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-N-methyl-1-aminoindan is a synthetic compound belonging to the class of aminoindanes. Aminoindanes are known for their psychoactive properties and have been studied for their potential therapeutic applications. This compound is structurally related to other well-known psychoactive substances and has been investigated for its effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-1-indanone.
Reductive Amination: The 6-methoxy-1-indanone undergoes reductive amination with methylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-N-methyl-1-aminoindan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups in place of the methoxy group.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in research to study its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Investigations into its potential therapeutic effects, such as its use in treating neurological disorders, are ongoing.
Industry: It may have applications in the development of new materials or as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine primarily involves its interaction with neurotransmitter systems in the brain. It is known to affect the release and reuptake of serotonin, dopamine, and norepinephrine. This interaction leads to altered neurotransmitter levels, which can result in various psychoactive effects. The compound’s effects on these neurotransmitter systems are similar to those of other psychoactive substances, but with distinct differences in potency and selectivity .
Comparaison Avec Des Composés Similaires
6-Methoxy-N-methyl-1-aminoindan is structurally similar to other aminoindanes, such as:
5,6-Methylenedioxy-2-aminoindane (MDAI): Known for its empathogenic effects.
5-Iodo-2-aminoindane (5-IAI): Studied for its potential therapeutic applications.
2-Aminoindane (2-AI): A parent compound for many derivatives with psychoactive properties
Uniqueness
The uniqueness of 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine lies in its specific structural modifications, which confer distinct pharmacological properties
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15NO/c1-12-11-6-4-8-3-5-9(13-2)7-10(8)11/h3,5,7,11-12H,4,6H2,1-2H3 |
Clé InChI |
AIMITMIQEFTKGH-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCC2=C1C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


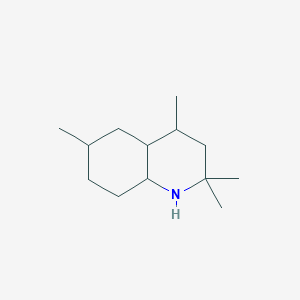
![1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]piperazine](/img/structure/B8628229.png)
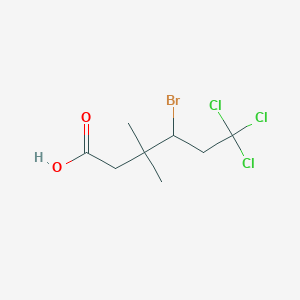
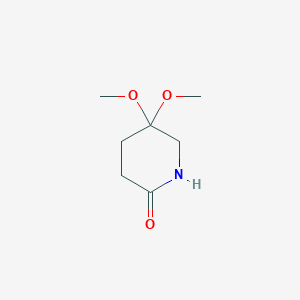
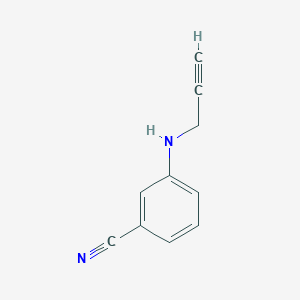
![2,2',2'',2'''-[Methanediylbis(benzene-4,1-diylnitrilo)]tetraethanol](/img/structure/B8628268.png)
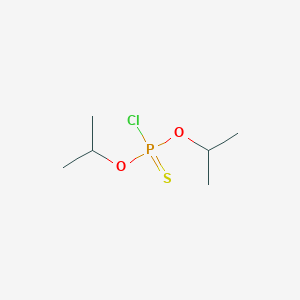
![methyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylate](/img/structure/B8628274.png)
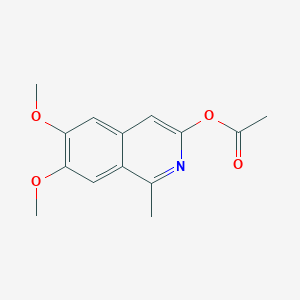
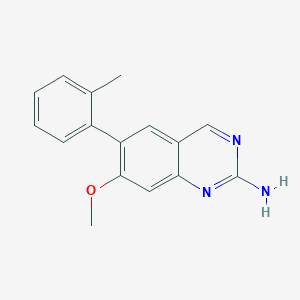
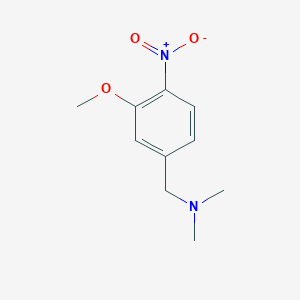
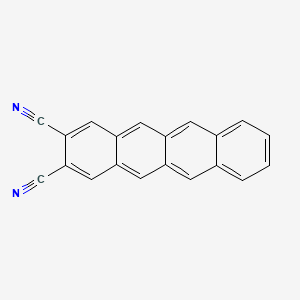
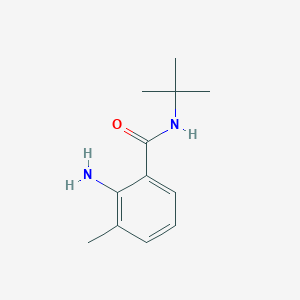
![N-[4-(3,3,3-Trifluoropropoxy)benzoyl]glycine](/img/structure/B8628320.png)
